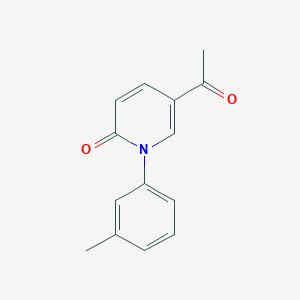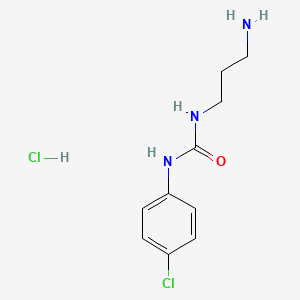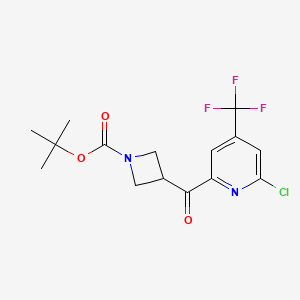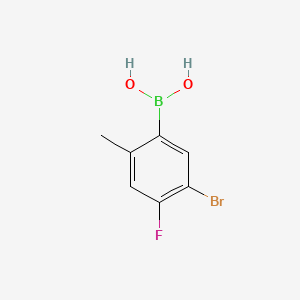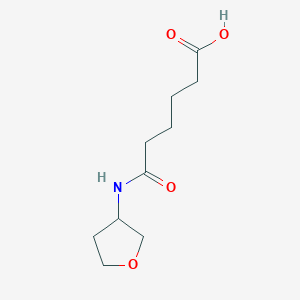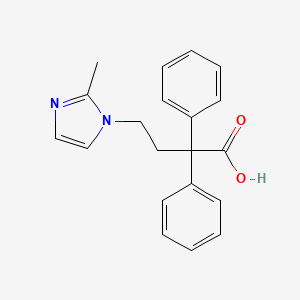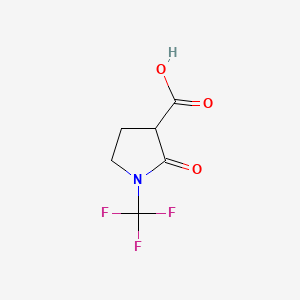
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The pyrrolidine ring is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is catalyzed by organocatalysts and proceeds under mild conditions to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Applications De Recherche Scientifique
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored as a scaffold for drug development due to its favorable pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with various enzymes and receptors, makes it a versatile compound in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethyl-substituted compound with similar chemical properties.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C6H6F3NO3 |
|---|---|
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
2-oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)10-2-1-3(4(10)11)5(12)13/h3H,1-2H2,(H,12,13) |
Clé InChI |
WMAYEXBSPONEJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B14767856.png)

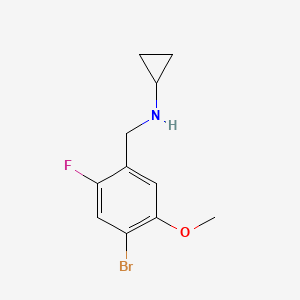

![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)


